An In-Depth Technical Guide to 6-Oxo-1,6-dihydropyridazine-3-carbohydrazide: Synthesis, Properties, and Therapeutic Potential
An In-Depth Technical Guide to 6-Oxo-1,6-dihydropyridazine-3-carbohydrazide: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Oxo-1,6-dihydropyridazine-3-carbohydrazide is a heterocyclic compound featuring a pyridazinone core, a class of molecules that has garnered significant attention in medicinal chemistry for its broad spectrum of biological activities.[1][2][3][4] This technical guide provides a comprehensive overview of 6-Oxo-1,6-dihydropyridazine-3-carbohydrazide, from its synthesis and physicochemical properties to its potential therapeutic applications. The document is intended to serve as a foundational resource for researchers and drug development professionals interested in leveraging the pyridazinone scaffold for the discovery of novel therapeutic agents.
Introduction: The Significance of the Pyridazinone Scaffold
The pyridazinone nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide array of pharmacological effects, including cardiovascular, anti-inflammatory, and anticancer properties.[1][2][3][4] The incorporation of a carbohydrazide moiety at the 3-position of the pyridazinone ring introduces a versatile functional group that can serve as a key building block for the synthesis of more complex molecules and as a pharmacophore contributing to the compound's biological activity. This guide will delve into the specifics of the 6-Oxo-1,6-dihydropyridazine-3-carbohydrazide, a representative member of this promising class of compounds.
Chemical Identity and Physicochemical Properties
| Property | Predicted/Inferred Value | Notes and References |
| Molecular Formula | C₅H₆N₄O₂ | |
| Molecular Weight | 154.13 g/mol | |
| Appearance | Expected to be a solid | Based on related compounds. |
| Melting Point | >250 °C (decomposes) | The precursor acid has a melting point of 265°C.[6] |
| Solubility | Sparingly soluble in water, soluble in DMSO | Inferred from related structures. |
| pKa | Acidic and basic centers present | The pyridazinone ring and hydrazide moiety confer amphoteric properties. |
Synthesis and Characterization
The synthesis of 6-Oxo-1,6-dihydropyridazine-3-carbohydrazide is a two-step process starting from a suitable precursor. A general and efficient method involves the conversion of the corresponding carboxylic acid to its methyl ester, followed by hydrazinolysis.
Synthesis Workflow
Caption: Synthetic route to 6-Oxo-1,6-dihydropyridazine-3-carbohydrazide.
Detailed Experimental Protocol
Step 1: Synthesis of Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate
-
To a suspension of 6-Oxo-1,6-dihydropyridazine-3-carboxylic acid (10.0 g, 0.071 mol) in methanol (150 mL), add concentrated sulfuric acid (2.0 mL) dropwise.
-
Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl ester.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate as a solid.[7]
Step 2: Synthesis of 6-Oxo-1,6-dihydropyridazine-3-carbohydrazide
-
Dissolve Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate (5.0 g, 0.032 mol) in ethanol (100 mL).
-
Add hydrazine hydrate (3.2 mL, 0.064 mol) to the solution.
-
Heat the reaction mixture to reflux for 6-8 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature. The product is expected to precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 6-Oxo-1,6-dihydropyridazine-3-carbohydrazide.[8]
Characterization
The synthesized compound should be characterized using standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.
-
FT-IR Spectroscopy: To identify characteristic functional groups (C=O, N-H, C=N).
-
Mass Spectrometry: To determine the molecular weight.
-
Melting Point Analysis: To assess purity.
Biological Activities and Mechanism of Action
The pyridazinone scaffold is a well-established pharmacophore with a diverse range of biological activities. While specific studies on 6-Oxo-1,6-dihydropyridazine-3-carbohydrazide are limited, the known activities of its derivatives provide strong indications of its therapeutic potential.
Anti-inflammatory Activity
Pyridazinone derivatives have been extensively investigated as anti-inflammatory agents. Many derivatives have shown potent inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[9] The proposed mechanism involves the inhibition of prostaglandin synthesis, key mediators of inflammation.
Caption: Putative anti-inflammatory mechanism of pyridazinone derivatives.
Anticancer Activity
Several pyridazinone derivatives have demonstrated significant anticancer activity against various cancer cell lines.[4][10] The proposed mechanisms are diverse and include the inhibition of key signaling pathways involved in cell proliferation and survival, such as the NF-κB and MAPK pathways.[11]
Cardiovascular Effects
The pyridazinone core is present in several cardiovascular drugs. Derivatives have shown activities such as vasodilation and inhibition of phosphodiesterase, suggesting potential applications in the treatment of hypertension and heart failure.[1]
Research Applications and Experimental Protocols
6-Oxo-1,6-dihydropyridazine-3-carbohydrazide serves as a valuable starting material for the synthesis of a library of derivatives for high-throughput screening.
In Vitro Anti-inflammatory Assay (COX Inhibition)
This protocol is adapted for screening pyridazinone derivatives for their ability to inhibit COX enzymes.
-
Enzyme and Substrate Preparation: Prepare solutions of human recombinant COX-1 and COX-2 enzymes and a solution of the substrate, arachidonic acid.
-
Compound Preparation: Prepare a stock solution of the test compound (and reference inhibitor, e.g., celecoxib) in DMSO.
-
Assay: In a 96-well plate, add the enzyme, the test compound at various concentrations, and incubate for a specified time.
-
Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Detection: After a set incubation period, stop the reaction and measure the production of prostaglandins using a commercially available ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.[9][12]
In Vitro Anticancer Assay (MTT Assay)
This protocol assesses the cytotoxic effect of the compound on cancer cell lines.
-
Cell Culture: Culture a relevant cancer cell line (e.g., HCT116 for colon cancer) in appropriate media.[10]
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.
Safety and Handling
While specific safety data for 6-Oxo-1,6-dihydropyridazine-3-carbohydrazide is not available, general precautions for handling carbohydrazide and related heterocyclic compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[13][14]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.[13][14]
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.[13]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
6-Oxo-1,6-dihydropyridazine-3-carbohydrazide represents a promising scaffold for the development of novel therapeutic agents. Its straightforward synthesis and the diverse biological activities associated with the pyridazinone core make it an attractive target for further investigation. This guide provides a foundational understanding of its chemistry, potential biological activities, and key experimental protocols to facilitate future research in this area.
References
- Banerjee, P. S. (2011). Various Biological Activities of Pyridazinone Ring Derivatives. Asian Journal of Chemistry, 23(5), 1905-1910.
-
U.S. Environmental Protection Agency. 6-Oxo-1,6-dihydropyridine-2-carbohydrazide Properties. [Link]
- Abdellatif, K. R. A., et al. (2018). Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells. Scientific Reports, 8(1), 1-14.
- El-Sayed, M. A. A., et al. (2024). Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages. Drug Development Research, 85(2), e22173.
- Asif, M. (2014). Various Chemical and Biological Activities of Pyridazinone Derivatives. Journal of Chemical and Pharmaceutical Research, 6(1), 275-287.
-
PubChem. 6-Oxo-1,6-dihydropyridazine-3-carbaldehyde. [Link]
- Wieckowska, A., et al. (2023). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Molecules, 28(14), 5530.
-
SAR Publication. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. [Link]
-
PubChem. Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate. [Link]
- Sharma, R., et al. (2010). 6-Oxo-3-phenyl-5,6-dihydropyridazine-1(4H)-carbohydrazide. Molbank, 2010(1), M661.
-
SciSpace. Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. [Link]
- Antonsson, M., et al. (2022).
-
Electron Microscopy Sciences. Safety Data Sheet - Carbohydrazide. [Link]
- Gomaa, H. A. M., et al. (2025). Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. Bioorganic & Medicinal Chemistry, 130, 118348.
-
ResearchGate. 6-Oxo-3-phenyl-5,6-dihydropyridazine-1(4H)-carbohydrazide. [Link]
-
PubMed. Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway. [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | SAR Publication [sarpublication.com]
- 4. scispace.com [scispace.com]
- 5. CAS # 37972-69-3, 6-Hydroxypyridazine-3-carboxylic acid, 6-Oxo-1,6-dihydropyridazine-3-carboxylic acid - chemBlink [sdhlbiochem.chemblink.com]
- 6. 6-OXO-1,6-DIHYDROPYRIDAZINE-3-CARBOXYLIC ACID MONOHYDRATE CAS#: 306934-80-5 [m.chemicalbook.com]
- 7. Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate | C6H6N2O3 | CID 9124994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. fishersci.es [fishersci.es]
- 14. datasheets.scbt.com [datasheets.scbt.com]
